molecular formula C4H7FO2S B2960322 Cyclopropylmethanesulfonyl fluoride CAS No. 1889905-07-0

Cyclopropylmethanesulfonyl fluoride

Cat. No.: B2960322
CAS No.: 1889905-07-0
M. Wt: 138.16
InChI Key: BTKSWCSHCKZFKU-UHFFFAOYSA-N
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Description

Cyclopropylmethanesulfonyl fluoride (C4H7FO2S) is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a methanesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmethanesulfonyl fluoride can be synthesized through several methods, including the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethanesulfonyl fluoride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclopropylmethanesulfonic acid.

  • Reduction: Reduction reactions can lead to the formation of cyclopropylmethanesulfonamide.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Cyclopropylmethanesulfonic acid

  • Cyclopropylmethanesulfonamide

  • Various nucleophilic substitution products

Scientific Research Applications

Cyclopropylmethanesulfonyl fluoride has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential as a pharmacological tool to study the effects of sulfonyl fluoride-containing drugs.

  • Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cyclopropylmethanesulfonyl fluoride exerts its effects involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various biochemical assays and synthetic applications.

Molecular Targets and Pathways:

  • Enzymes and proteins that contain nucleophilic amino acids can be targeted by this compound.

  • The compound can inhibit certain enzymes by forming covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Cyclopropylmethanesulfonyl fluoride is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other sulfonyl fluorides. Similar compounds include:

  • Phenylmethanesulfonyl fluoride: Lacks the cyclopropyl group, resulting in different reactivity and applications.

  • Methylsulfonyl fluoride: A simpler compound with fewer structural features.

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Properties

IUPAC Name

cyclopropylmethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKSWCSHCKZFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889905-07-0
Record name cyclopropylmethanesulfonyl fluoride
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